2-Ethyl-1,3-diphenyl-isothiourea
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Overview
Description
2-Ethyl-1,3-diphenyl-isothiourea is an organic compound belonging to the class of isothioureas These compounds are characterized by the presence of a thiourea group, where the sulfur atom is double-bonded to a carbon atom that is also bonded to two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethyl-1,3-diphenyl-isothiourea typically involves the reaction of ethylamine with diphenylthiourea under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane, with the presence of a base like triethylamine to facilitate the reaction. The mixture is stirred at room temperature for several hours until the desired product is formed .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using larger reactors and optimizing the reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 2-Ethyl-1,3-diphenyl-isothiourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield corresponding amines.
Substitution: The compound can undergo nucleophilic substitution reactions where the thiourea group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in dry ether or tetrahydrofuran.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Corresponding substituted thioureas.
Scientific Research Applications
2-Ethyl-1,3-diphenyl-isothiourea has found applications in several scientific research areas:
Chemistry: Used as a reagent in organic synthesis for the preparation of various heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of proteases and other enzymes.
Medicine: Explored for its potential therapeutic properties, including antibacterial, antifungal, and anticancer activities.
Industry: Utilized in the production of specialty chemicals and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 2-Ethyl-1,3-diphenyl-isothiourea involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and other interactions with the active sites of enzymes, leading to inhibition of their activity. This inhibition can result in various biological effects, depending on the specific enzyme targeted .
Comparison with Similar Compounds
1,3-Diphenylthiourea: Similar structure but lacks the ethyl group.
2-Ethyl-1,3-diphenyl-thiourea: Similar but with a thiourea group instead of isothiourea.
N-Phenylthiourea: Contains a phenyl group but lacks the ethyl and second phenyl group.
Uniqueness: The combination of these groups enhances its reactivity and ability to interact with various molecular targets, making it a valuable compound in research and industrial applications .
Properties
Molecular Formula |
C15H16N2S |
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Molecular Weight |
256.4 g/mol |
IUPAC Name |
ethyl N,N'-diphenylcarbamimidothioate |
InChI |
InChI=1S/C15H16N2S/c1-2-18-15(16-13-9-5-3-6-10-13)17-14-11-7-4-8-12-14/h3-12H,2H2,1H3,(H,16,17) |
InChI Key |
MPEOQDWRNNKKCP-UHFFFAOYSA-N |
Canonical SMILES |
CCSC(=NC1=CC=CC=C1)NC2=CC=CC=C2 |
Origin of Product |
United States |
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